

Comparative study of 2-Amino-5-fluorobenzoic acid and 2-Aminobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-fluorobenzoic acid

Cat. No.: B014672

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A Comparative Analysis of **2-Amino-5-fluorobenzoic Acid** and 2-Aminobenzoic Acid for Drug Discovery and Development

This guide provides a comprehensive comparison of **2-Amino-5-fluorobenzoic acid** and its non-fluorinated analog, 2-Aminobenzoic acid (also known as Anthranilic acid). The objective is to offer researchers, scientists, and drug development professionals a detailed overview of their physicochemical properties, synthesis, and applications, supported by available data. The inclusion of a fluorine atom in the 5-position of the benzene ring significantly modifies the molecule's electronic properties, lipophilicity, and metabolic stability, making **2-Amino-5-fluorobenzoic acid** a valuable building block in modern medicinal chemistry.

Physicochemical Properties

The introduction of a fluorine atom, the most electronegative element, onto the anthranilic acid scaffold results in notable changes to its physical and chemical characteristics. These differences can influence solubility, acidity, and intermolecular interactions, which are critical parameters in drug design.

Property	2-Amino-5-fluorobenzoic acid	2-Aminobenzoic acid (Anthranilic acid)
CAS Number	446-08-2[1][2]	118-92-3[3][4]
Molecular Formula	C ₇ H ₆ FNO ₂ [5][1][6]	C ₇ H ₇ NO ₂ [3][4]
Molecular Weight	155.13 g/mol [5][1][7]	137.14 g/mol [3][4]
Melting Point	181-183 °C[5]	146-148 °C
Appearance	White to light yellow crystal powder	White to yellowish solid[8]
pKa (predicted)	1.86 ± 0.10	~2.05 (for the carboxylic acid)
Solubility	Soluble in DMSO, Methanol, DMF[5][1]	Soluble in water, ethanol

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The data below summarizes key spectral features for both molecules.

Spectroscopic Data	2-Amino-5-fluorobenzoic acid	2-Aminobenzoic acid (Anthranilic acid)
¹ H NMR	Spectral data available[9]	Spectral data available[10]
¹³ C NMR	Spectral data available[9]	Spectral data available[10]
**FT-IR (cm ⁻¹) **	Key peaks for N-H, O-H, C=O, and C-F stretches are identifiable[2]	Key peaks for N-H, O-H, and C=O stretches are identifiable[3][11]
Mass Spectrum	Available[9]	Available[4][12]
UV-Vis (λ _{max})	215, 245, 348 nm[1]	Data available[4]

Synthesis and Reactivity

Both compounds serve as versatile starting materials for the synthesis of more complex molecules, particularly heterocyclic systems.

Synthesis of 2-Amino-5-fluorobenzoic acid

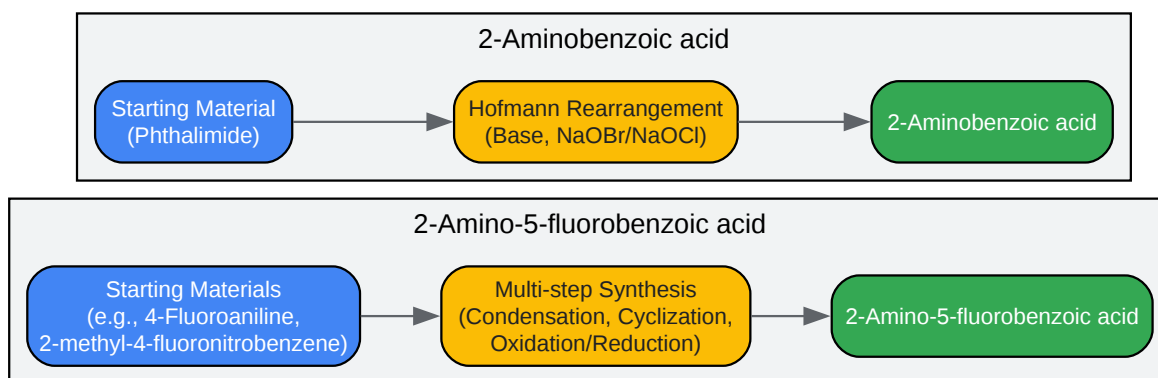
Several synthetic routes have been established:

- From 4-Fluoroaniline: A common method involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.^{[13][14]}
- From 2-methyl-4-fluoronitrobenzene: This route involves catalytic hydrogenation of the nitro group, followed by oxidation of the methyl group to a carboxylic acid.^{[5][13]}
- From 3-fluorobenzyl ester: This method proceeds via nitration, followed by reduction of the nitro group and hydrolysis of the ester.^{[13][14]}

Synthesis of 2-Aminobenzoic acid

The classical synthesis method is the Hofmann rearrangement of phthalimide. In this reaction, phthalimide is treated with a basic solution of sodium hypobromite or sodium hypochlorite, which leads to the formation of anthranilic acid after acidification.^{[15][8]} It is also a natural product, serving as a precursor in the biosynthesis of tryptophan.^[16]

General Synthetic Workflow Comparison



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Caption: Comparative overview of synthetic pathways.

Applications in Drug Development and Research

The primary value of these compounds lies in their role as scaffolds or key intermediates in the synthesis of biologically active molecules.

2-Aminobenzoic acid (Anthranilic acid) is a well-established building block for a variety of pharmaceuticals.^{[17][18][19]} Its derivatives have demonstrated a wide range of biological activities, including:

- **Anti-inflammatory and Analgesic Agents:** Several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold.^{[20][21]}
- **Antimicrobial and Antiviral Agents:** Derivatives have been synthesized and tested for their efficacy against various pathogens.^[21]
- **Dyes and Pigments:** It is a precursor to a wide range of dyestuffs.^[16]

2-Amino-5-fluorobenzoic acid offers the strategic advantage of fluorine substitution. Fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability of a drug molecule.^[22] Its applications include:

- **Antiviral Agents:** It is a precursor for compounds targeting HIV and herpes viruses.^{[5][13]}
- **Anticancer Agents:** Used in the synthesis of aminopyridines and other potential anticancer compounds.^{[5][13]}
- **Neuroprotective Agents:** It is a key intermediate for triazinones being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.^[13]
- **Biotechnology Research:** It is used as a toxic antimetabolite in the tryptophan pathway of yeast, enabling the counterselection of the TRP1 genetic marker in *Saccharomyces cerevisiae*.^{[5][1][6]}

Experimental Protocols

Direct comparative experimental data is sparse in the literature. However, standardized protocols can be employed to evaluate and compare the biological activities of both compounds and their derivatives.

Protocol 1: In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.

Materials:

- Bovine Serum Albumin (BSA) solution (1% w/v)
- Phosphate Buffered Saline (PBS, pH 6.4)
- Test compounds (**2-Amino-5-fluorobenzoic acid**, 2-Aminobenzoic acid) dissolved in DMSO
- Reference drug (e.g., Aspirin)
- Spectrophotometer

Procedure:

- Prepare stock solutions of the test compounds and the reference drug.
- In separate test tubes, add 2 ml of 1% BSA solution and 200 µl of the test compound/reference drug at various concentrations (e.g., 10-1000 µg/ml). A control tube should contain 200 µl of DMSO instead of the compound.
- Incubate the mixtures at 37°C for 20 minutes.
- Induce denaturation by heating the mixtures at 70°C for 10 minutes.
- After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
- Calculate the percentage inhibition of denaturation using the formula: % Inhibition = $[(\text{Absorbance of Control} - \text{Absorbance of Test}) / \text{Absorbance of Control}] \times 100$

Protocol 2: In Vitro Antimicrobial Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[\[23\]](#)

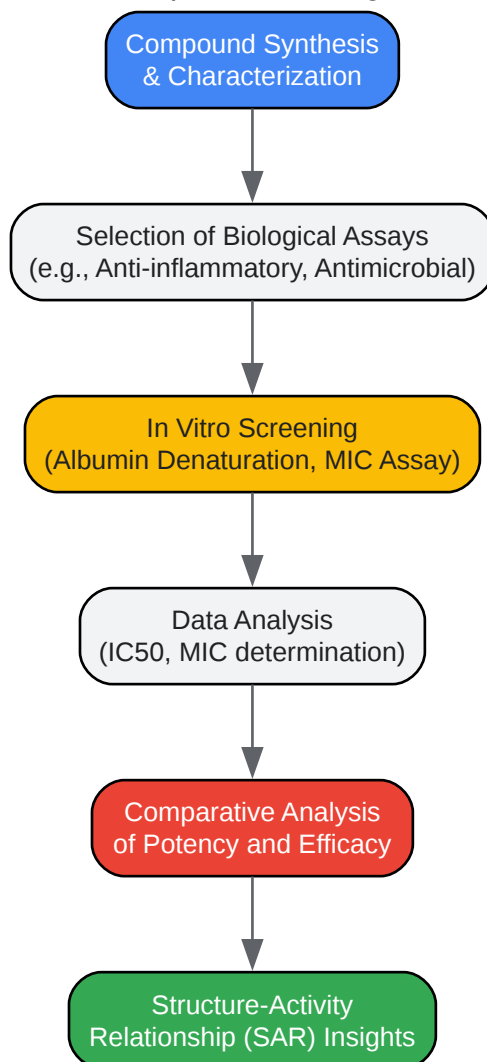
Materials:

- 96-well microtiter plates
- Bacterial or fungal culture (e.g., *E. coli*, *S. aureus*)
- Liquid growth medium (e.g., Mueller-Hinton Broth)
- Test compounds dissolved in DMSO
- Positive control antibiotic (e.g., Ciprofloxacin)
- Resazurin dye (optional, for viability indication)

Procedure:

- Perform a two-fold serial dilution of the test compounds in the growth medium directly in the wells of a 96-well plate.
- Prepare a standardized inoculum of the microorganism and add it to each well.
- Include a positive control (medium + inoculum + antibiotic) and a negative control (medium + inoculum + DMSO).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (microbial growth). The addition of a viability dye like resazurin can aid in visualization.

Workflow for Comparative Biological Evaluation



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Caption: General workflow for biological activity comparison.

Conclusion

Both 2-Aminobenzoic acid and **2-Amino-5-fluorobenzoic acid** are indispensable building blocks in chemical and pharmaceutical research. While 2-Aminobenzoic acid has a long history of use in producing dyes and established drugs, the strategic incorporation of a fluorine atom gives **2-Amino-5-fluorobenzoic acid** enhanced properties that are highly sought after in modern drug discovery. The fluorine substituent can improve metabolic stability, receptor binding, and lipophilicity, making it a precursor of choice for developing next-generation therapeutics, particularly in the fields of oncology, virology, and neurology. The provided

experimental protocols offer a framework for the direct, quantitative comparison of these compounds and their derivatives in a research setting.

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- To cite this document: BenchChem. [Comparative study of 2-Amino-5-fluorobenzoic acid and 2-Aminobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014672#comparative-study-of-2-amino-5-fluorobenzoic-acid-and-2-aminobenzoic-acid]

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